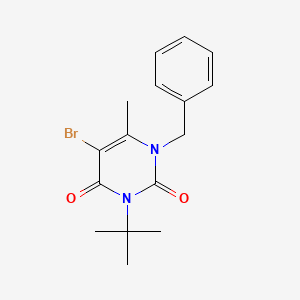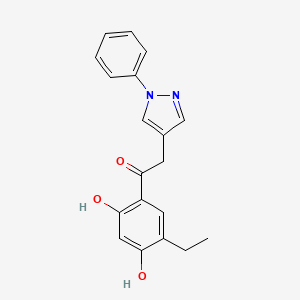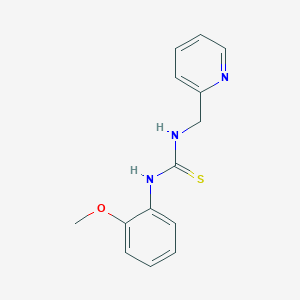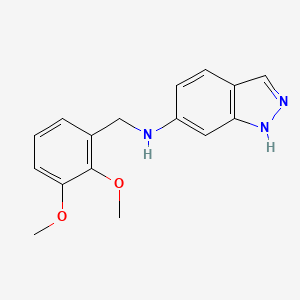
1-benzyl-5-bromo-3-tert-butyl-6-methyl-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Pyrimidine derivatives, including bromo-substituted and methyl-substituted forms, can be synthesized through various methods. The synthesis often involves bromination of precursor compounds and can result in different bromo- and methyl-substituted derivatives. Kinoshita et al. (1992) detailed the synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives, providing a basis for understanding related synthetic pathways (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of bromo, methyl, and other substituents on the pyrimidine ring. These modifications significantly affect the compound's chemical behavior and properties. Structural analysis often involves X-ray crystallography or NMR techniques. Studies by Elokhina et al. (1996) and others offer insights into the molecular configurations and structural characteristics of similar pyrimidine derivatives (Elokhina, Nakhmanovich, Stepanova, Lopyrev, Bannikova, Struchkov, & Shishkin, 1996).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are essential for their functional modifications and biological activities. Kinoshita et al. (1992) explored the nucleophilic reactions of certain bromo- and methyl-substituted pyrimidinediones, leading to a variety of derivatives (Kinoshita, Takaishi, Okunaka, Ohwada, & Furukawa, 1992).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, depend on the specific substituents on the pyrimidine ring. The synthesis methods and conditions can also affect these properties. Wang et al. (2015) discussed the synthesis and characterization of polyimides containing pyrimidine moieties, which may provide relevant insights into the physical characteristics of related compounds (Wang, Guan, Tian, Dang, Wang, Chen, & Zhou, 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are influenced by the structure of the pyrimidine derivatives. Understanding these properties is crucial for their application in medicinal chemistry and material science. The research by Kinoshita et al. (1991) on the synthesis of various bromo-substituted pyrimidine derivatives provides insights into their chemical behavior and properties (Kinoshita, Okunaka, Ohwada, Kawanaka, & Furukawa, 1991).
Propriétés
IUPAC Name |
1-benzyl-5-bromo-3-tert-butyl-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-11-13(17)14(20)19(16(2,3)4)15(21)18(11)10-12-8-6-5-7-9-12/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVNSMACZZWZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=CC=CC=C2)C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)


![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)





![4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5714451.png)

![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714476.png)
